2-Chloro-4-(3-pyridin-4-yl-ureido)-benzenesulfonylchloride hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-pyridin-4-yl-ureido)-benzenesulfonylchloride hydrochloride typically involves the reaction of 2-chloro-4-nitrobenzenesulfonyl chloride with 3-pyridin-4-yl-urea under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-pyridin-4-yl-ureido)-benzenesulfonylchloride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form corresponding sulfonic acids and amines.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Acids and Bases: Used in hydrolysis reactions to break down the compound into simpler molecules.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Sulfonic acids and amines are the primary products of hydrolysis reactions.
Scientific Research Applications
2-Chloro-4-(3-pyridin-4-yl-ureido)-benzenesulfonylchloride hydrochloride is used extensively in scientific research, particularly in the field of proteomics. It is employed as a biochemical tool to study protein interactions and modifications . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-pyridin-4-yl-ureido)-benzenesulfonylchloride hydrochloride involves its ability to interact with specific molecular targets, such as proteins. The compound can form covalent bonds with amino acid residues, leading to modifications that can be studied to understand protein function and interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrobenzenesulfonyl chloride
- 3-Pyridin-4-yl-urea
Uniqueness
2-Chloro-4-(3-pyridin-4-yl-ureido)-benzenesulfonylchloride hydrochloride is unique due to its specific structure, which allows it to interact with proteins in a distinct manner. This makes it a valuable tool in proteomics research and distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-chloro-4-(pyridin-4-ylcarbamoylamino)benzenesulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3S.ClH/c13-10-7-9(1-2-11(10)21(14,19)20)17-12(18)16-8-3-5-15-6-4-8;/h1-7H,(H2,15,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWFJYIVFXULRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC=NC=C2)Cl)S(=O)(=O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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